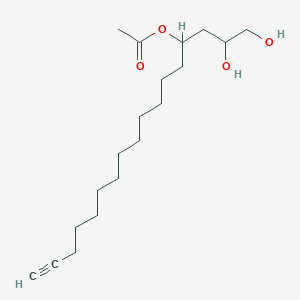
1,2-Dihydroxyheptadec-16-yn-4-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Avocadyne 4-acetate is a long-chain fatty alcohol.
1,2-Dihydroxyheptadec-16-yn-4-yl acetate is a natural product found in Persea americana with data available.
Applications De Recherche Scientifique
Structural and Conformational Analysis
The structural properties of 1,2-dihydroxyheptadec-16-yn-4-yl acetate have been investigated to understand its conformation and molecular packing. Studies indicate that compounds with similar structures play critical roles in crystallography and molecular design. For instance, research by Ianelli et al. (1996) highlighted the importance of such compounds in determining crystal structures and molecular interactions, which are essential for developing new materials and understanding biochemical processes.
Metabolic Profiling in Heart Failure
Recent research has identified this compound as a significant metabolite in the context of heart failure with preserved ejection fraction (HFpEF). A study published in MedRxiv demonstrated that this compound, alongside cytosine, exhibited high significance as a potential biomarker for diagnosing HFpEF. The study utilized advanced techniques like UHPLC-MS/MS for metabolic profiling, revealing that the compound's levels differed significantly between HFpEF patients and healthy controls . The findings suggest that it may serve as a diagnostic tool or therapeutic target in cardiovascular diseases.
Organic Opto-Electronics
In the field of organic electronics, compounds like this compound have been explored for their potential use in developing advanced electronic materials. Research by Boudreault et al. (2012) indicates that acetylenic materials can be utilized in organic opto-electronic devices, which are crucial for applications such as solar cells and light-emitting diodes (LEDs). The unique structural properties of this compound make it suitable for enhancing the performance of these devices.
Catalytic Hydrogenation
The compound has also been investigated for its role in catalytic hydrogenation processes. Studies have shown that structurally related compounds can facilitate organic synthesis reactions effectively. Research by Sukhorukov et al. (2008) emphasizes the importance of such compounds in producing various organic materials through catalytic methods.
Environmental Applications
Research into anaerobic ether cleavage processes has highlighted the relevance of compounds like this compound in microbial metabolism and biodegradation pathways. Speranza et al. (2002) demonstrated how understanding these processes can contribute to environmental biotechnology and bioremediation strategies.
Propriétés
Numéro CAS |
28884-46-0 |
|---|---|
Formule moléculaire |
C19H34O4 |
Poids moléculaire |
326.5 |
Nom IUPAC |
1,2-dihydroxyheptadec-16-yn-4-yl acetate |
InChI |
InChI=1S/C19H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-19(23-17(2)21)15-18(22)16-20/h1,18-20,22H,4-16H2,2H3 |
Clé InChI |
FHGZOCAZNHYWAL-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(CCCCCCCCCCCC#C)CC(CO)O |
SMILES canonique |
CC(=O)OC(CCCCCCCCCCCC#C)CC(CO)O |
Key on ui other cas no. |
28884-46-0 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















